{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE
Description
{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate is a synthetic benzoate derivative featuring a carbamoyl-methyl linker attached to a 4-methoxy-2-methylbenzoate core. The compound’s structure includes a 2-methylphenyl group substituted at the carbamoyl nitrogen, contributing to steric bulk and lipophilicity.
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 4-methoxy-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13-6-4-5-7-15(13)11-20-18(21)12-24-19(22)17-9-8-16(23-3)10-14(17)2/h4-10H,11-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYKJWJTFUIRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=C(C=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE typically involves a multi-step process. One common method includes the reaction of 2-methylbenzylamine with 4-methoxy-2-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to esterification using ethyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-(2-{2-[(4-Methoxyphenyl)carbamothioyl]hydrazino}-2-oxoethoxy)benzoate
- Key Structural Differences: The compound replaces the carbamoyl group with a carbamothioyl (C=S) moiety, introducing sulfur into the structure . Substituent Position: The 4-methoxyphenyl group is attached to the carbamothioyl nitrogen, contrasting with the target compound’s 2-methylphenyl group. Functional Groups: A hydrazino-oxoethoxy bridge connects the benzoate to the carbamothioyl group, differing from the carbamoyl-methyl linker in the target compound.
- Implications: The C=S group may enhance metal-binding capacity or alter metabolic stability compared to the carbamoyl (C=O) group .
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
Key Structural Differences :
- Molecular Weight: 369.4 g/mol (higher than the target compound’s estimated ~330–350 g/mol), which could influence pharmacokinetics.
2-Methoxy-4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-Bromobenzoate
- Key Structural Differences: Features a 3-bromobenzoate group, introducing a heavy halogen atom absent in the target compound . Substituent: A 2-methylphenoxyacetyl group replaces the carbamoyl-methyl linker, connected via a carbohydrazonoyl (N–N=C–O) bridge.
- The carbohydrazonoyl group may enable unique hydrogen-bonding interactions compared to the carbamoyl group.
Comparative Analysis Table
Research Implications
Structure-Activity Relationships (SAR) :
- Synthetic Challenges: The carbamoyl-methyl linker in the target compound likely simplifies synthesis compared to the thiadiazole or carbohydrazonoyl bridges in analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
